3-(2-aminophenyl)prop-2-en-1-ol
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Overview
Description
3-(2-aminophenyl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propen-1-ol moiety
Mechanism of Action
Target of Action
Similar compounds, such as aminochalcones, have been studied for their interaction with various protein targets involved in the life cycle ofTrypanosoma cruzi, a parasite responsible for Chagas disease .
Mode of Action
It is known that the compound has a planar molecular geometry , which could allow it to interact with various biological targets. Aminochalcones, which share structural similarities with this compound, have been suggested to interact with the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
Aminochalcones have been shown to exhibit antioxidant activity , suggesting that they may interact with biochemical pathways involved in oxidative stress.
Pharmacokinetics
Aminochalcones have been suggested to present an alignment between permeability and hepatic clearance, although they present low metabolic stability .
Result of Action
Aminochalcones have been shown to exhibit antioxidant activity , suggesting that they may help to neutralize harmful free radicals in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenyl)prop-2-en-1-ol typically involves the reaction of 2-aminophenylacetylene with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group of the 2-aminophenylacetylene attacks the electrophilic carbon of formaldehyde, followed by a series of proton transfers and rearrangements to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include ethanol and water, and the reaction is typically carried out at elevated temperatures to accelerate the reaction rate .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(2-aminophenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pharmaceuticals, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
3-(2-aminophenyl)-2-propyn-1-ol: Similar structure but with a triple bond instead of a double bond.
3-(2-aminophenyl)prop-2-yn-1-ol: Another similar compound with a triple bond.
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Contains a hydroxyphenyl group instead of a propen-1-ol moiety
Uniqueness
3-(2-aminophenyl)prop-2-en-1-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
153896-10-7 |
---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
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